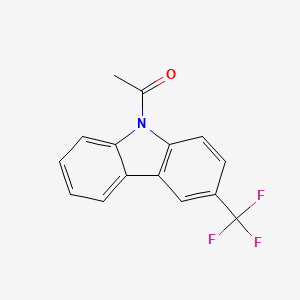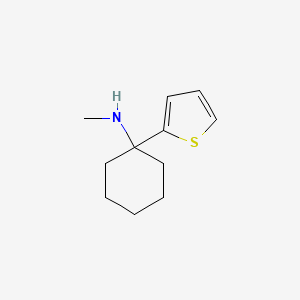
N-Methyl-1-(2-thienyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(2-thienyl)cyclohexanamine is an organic compound with the molecular formula C11H17NS. It is a yellow to pale yellow oil with a boiling point of approximately 288.9°C . This compound is part of the cyclohexanamine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-1-(2-thienyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of aniline derivatives using cobalt or nickel-based catalysts. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
N-Methyl-1-(2-thienyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thienyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines
Substitution: Various substituted cyclohexanamines
科学研究应用
N-Methyl-1-(2-thienyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of N-Methyl-1-(2-thienyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacks the thienyl group.
N,N-Dimethyl-1-(2-thienyl)cyclohexanamine: A derivative with two methyl groups attached to the nitrogen atom.
N-Butyl-1-(2-thienyl)cyclohexanamine: A compound with a butyl group instead of a methyl group on the nitrogen atom.
Uniqueness
N-Methyl-1-(2-thienyl)cyclohexanamine is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
139401-07-3 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC 名称 |
N-methyl-1-thiophen-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H17NS/c1-12-11(7-3-2-4-8-11)10-6-5-9-13-10/h5-6,9,12H,2-4,7-8H2,1H3 |
InChI 键 |
ONFXZSPICVDPJN-UHFFFAOYSA-N |
规范 SMILES |
CNC1(CCCCC1)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



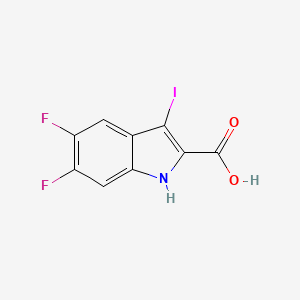
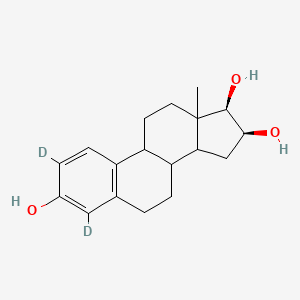
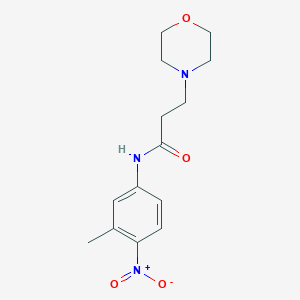
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
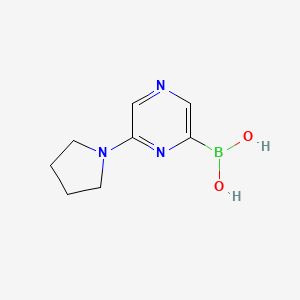
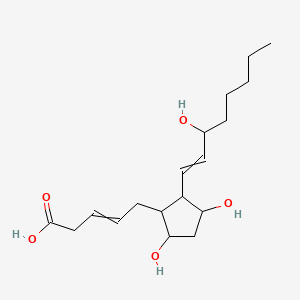
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)

![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
